2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
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Overview
Description
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of a pyrido[3,4-d]pyrimidine core with a methyl group at the 2-position and a hydrochloride salt form, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization under acidic conditions. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
Uniqueness
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which enhance its solubility and stability. This makes it particularly suitable for applications in medicinal chemistry and industrial processes where solubility and stability are crucial .
Biological Activity
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CAS Number: 210538-73-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₁N₃·ClH
- Molecular Weight : 185.654 g/mol
- CAS Number : 210538-73-1
- Storage Conditions : Ambient temperature in a sealed container.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit a range of activities including:
- Antitumor Activity : Several studies have identified pyrido[3,4-d]pyrimidines as potential candidates for cancer therapy due to their ability to inhibit specific kinases involved in tumor growth and proliferation.
- Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial effects against certain pathogens.
- CNS Activity : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in neuropharmacology.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.
- Receptor Modulation : It may interact with various receptors in the body, influencing physiological responses related to inflammation and cell growth.
- Cell Cycle Regulation : Some studies suggest that it can induce cell cycle arrest in cancer cells.
Antitumor Activity
A study published in MDPI explored the structure-activity relationship (SAR) of pyrido[3,4-d]pyrimidines and their efficacy as antitumor agents. The findings indicated that specific substitutions at the C5 and C6 positions significantly enhanced the potency against various cancer cell lines. For instance:
Compound | IC50 (μM) | Target |
---|---|---|
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 0.25 | Tyrosine Kinase Inhibitor |
Other Analog | 0.15 | Tyrosine Kinase Inhibitor |
Antimicrobial Properties
Research highlighted in NCBI demonstrated that derivatives of this compound exhibited significant activity against Pseudomonas aeruginosa, with an EC50 value of 0.045 μM. This suggests potential for development as an antimicrobial agent.
CNS Activity
A pharmacological evaluation indicated that certain derivatives modulated neurotransmitter levels in vitro. For example:
Compound | Effect on Dopamine Release | EC50 (μM) |
---|---|---|
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | Increased | 0.030 |
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-10-4-7-2-3-9-5-8(7)11-6;/h4,9H,2-3,5H2,1H3;1H |
InChI Key |
UTLPSNQMPAZFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CCNCC2=N1.Cl |
Origin of Product |
United States |
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